4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The trifluoroethyl group is then introduced via a nucleophilic substitution reaction. The final step involves the attachment of the butanol chain through a reductive amination process .
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The butanol chain can further modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol include:
4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-2-ol: Similar structure but with a different position of the hydroxyl group.
4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)pentan-1-ol: Similar structure but with a longer carbon chain.
4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16F3N3O |
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Molecular Weight |
251.25 g/mol |
IUPAC Name |
4-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylamino]butan-1-ol |
InChI |
InChI=1S/C10H16F3N3O/c11-10(12,13)8-16-7-9(6-15-16)5-14-3-1-2-4-17/h6-7,14,17H,1-5,8H2 |
InChI Key |
KUDJTHGORLXUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)CNCCCCO |
Origin of Product |
United States |
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